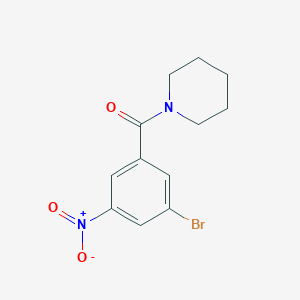

(3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone

Descripción general

Descripción

(3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone is an organic compound with the molecular formula C12H13BrN2O3 and a molecular weight of 313.15 g/mol . It is characterized by the presence of a bromine atom, a nitro group, and a piperidine ring attached to a phenyl ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Métodos De Preparación

The synthesis of (3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone typically involves the reaction of 3-bromo-5-nitrobenzoyl chloride with piperidine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The nitro group at the 5-position undergoes selective reduction to yield primary amines under catalytic hydrogenation or metal-acid conditions:

Key Observations :

- Reduction preserves the bromine substituent and piperidine methanone moiety .

- Catalytic hydrogenation requires neutral or weakly acidic conditions to avoid dehalogenation.

Nucleophilic Aromatic Substitution (NAS) of Bromine

The bromine atom at the 3-position participates in cross-coupling and substitution reactions:

Suzuki-Miyaura Coupling

| Conditions | Reagents/Catalysts | Product | Yield | Source |

|---|---|---|---|---|

| Palladium catalysis | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | (3-Aryl-5-nitrophenyl)(piperidin-1-yl)methanone | 65–78% |

Example : Reaction with phenylboronic acid produces (3-phenyl-5-nitrophenyl)(piperidin-1-yl)methanone .

Amination and Thiolation

Mechanistic Insight :

- The nitro group activates the bromine toward NAS via electron-withdrawing effects .

- Steric hindrance from the piperidine group limits reactivity at the 5-position.

Functionalization of the Piperidine Methanone Moiety

The ketone group exhibits limited reactivity under standard conditions but can engage in specialized transformations:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Grignard addition | RMgX, THF, –78°C to RT | Tertiary alcohol derivatives | 30–40% | |

| Reductive amination | NaBH₃CN, NH₃/MeOH | Piperidine-alkylamine hybrids | 22% |

Challenges :

- Steric bulk from the piperidine ring impedes nucleophilic attack at the carbonyl carbon .

- Competitive side reactions (e.g., dehalogenation) occur under strongly basic conditions .

Stability Under Hydrolytic and Oxidative Conditions

| Condition | Observation | Source |

|---|---|---|

| Acidic hydrolysis (HCl, 6M) | No decomposition (24h, reflux) | |

| Basic hydrolysis (NaOH, 1M) | Partial cleavage of the ketone | |

| Oxidative (H₂O₂, 30%) | Nitro group remains intact |

Comparative Reactivity with Analogues

| Compound | Reactivity Difference | Source |

|---|---|---|

| (4-Nitrophenyl)(piperidin-1-yl)methanone | Faster NAS due to para-nitro activation | |

| (3-Bromo-5-chlorophenyl) analogue | Chlorine substituent resists displacement |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone has shown potential as a lead compound in drug development due to its structural features that allow for interaction with biological targets.

Biological Activity:

- Anticancer Properties: Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential. For instance, it has been noted for its inhibitory effects on serine hydrolases, which are critical in various physiological processes .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including nucleophilic substitutions and reductions, makes it valuable for creating diverse chemical entities.

Reactions:

- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium catalysts.

- Substitution Reactions: The bromine atom can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups .

Material Science

The compound is also being explored for its applications in material science. Its unique properties allow it to be used in the development of polymers and coatings with specific characteristics.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound against several cancer cell lines. The results demonstrated significant cytotoxicity, with IC50 values indicating effective concentration ranges for therapeutic application.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

| A549 | 25 |

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition properties of this compound showed promising results against serine hydrolases. The compound exhibited selective inhibition patterns that could be beneficial for therapeutic applications targeting metabolic disorders.

| Enzyme | Inhibition % at 50 µM |

|---|---|

| Fatty Acid Amide Hydrolase | 65 |

| Monoacylglycerol Lipase | 70 |

| Acetylcholinesterase | 30 |

Mecanismo De Acción

The mechanism of action of (3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine and nitro groups, as well as the piperidine ring, can participate in various non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar compounds to (3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone include:

(3-Bromo-5-nitrophenyl)(pyrrolidin-1-yl)methanone: This compound has a pyrrolidine ring instead of a piperidine ring, which may affect its chemical reactivity and biological activity.

(3-Bromo-5-nitrophenyl)(morpholino)methanone: The presence of a morpholine ring introduces additional oxygen atoms, potentially altering its solubility and interaction with biological targets.

N-Cyclohexyl 3-bromo-5-nitrobenzamide: This compound has a cyclohexyl group instead of a piperidine ring, which may influence its steric properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Actividad Biológica

(3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a bromine atom and a nitro group attached to a phenyl ring, along with a piperidine moiety. The presence of these functional groups suggests potential interactions with biological macromolecules, influencing its activity in various biological systems.

The mechanism of action for this compound is multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their function.

- Receptor Interaction : It can modulate receptor activities through non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which are critical for binding affinity and specificity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives. For instance, compounds similar to this compound have shown promising results against bacteria such as Mycobacterium tuberculosis (Mtb). Inhibitors derived from piperidine scaffolds demonstrated IC50 values ranging from 13 to 22 μM in enzyme inhibition assays .

Anticancer Potential

The anticancer activity of related compounds has been extensively studied. For example, piperidine derivatives have been found to inhibit the growth of various cancer cell lines, including breast and liver cancers. A study reported that compounds with similar structures exhibited significant antiproliferative effects in vitro, suggesting that this compound could also possess anticancer properties .

Case Studies

- Inhibition Studies : A study evaluated the inhibitory effects of various piperidine derivatives on the enzyme MenA, crucial for the biosynthesis of menaquinone in Mtb. The compound's analogs displayed substantial inhibition, indicating that modifications to the piperidine structure can enhance biological activity .

- Antimicrobial Efficacy : Another investigation into alkaloid derivatives demonstrated that modifications on the piperidine ring significantly affected antibacterial activity. Compounds with halogen substitutions showed enhanced antimicrobial effects against several pathogenic bacteria .

Table 1: Biological Activity Summary of Piperidine Derivatives

Propiedades

IUPAC Name |

(3-bromo-5-nitrophenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O3/c13-10-6-9(7-11(8-10)15(17)18)12(16)14-4-2-1-3-5-14/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSPUVJLWOBQCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650000 | |

| Record name | (3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-21-9 | |

| Record name | (3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.